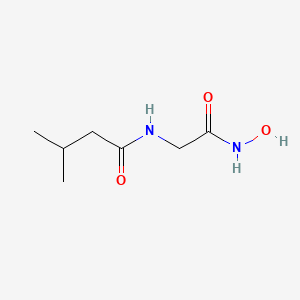
Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl- is an organic compound belonging to the amide class Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl- can be achieved through several methods. One common approach involves the condensation of 2-hydroxybutyronitrile with acetone cyanohydrin in the presence of a catalyst. This reaction yields 2-aminobutyronitrile, which is then hydrolyzed to obtain 2-amino-butanamide. The final product is achieved through further reactions and purification steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl- undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield butanoic acid and ammonia.
Substitution: The compound can participate in substitution reactions where the hydroxyamino group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: Butanoic acid and ammonia.
Reduction: Corresponding amine derivatives.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanamide (Formamide): A simpler amide with a single carbon atom.
Ethanamide (Acetamide): Contains two carbon atoms and is structurally similar but lacks the hydroxyamino and oxoethyl groups.
Propionamide (Propanamide): Contains three carbon atoms and is another simple amide.
Uniqueness
Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions make it more reactive and versatile compared to simpler amides .
Properties
CAS No. |
73912-95-5 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-[2-(hydroxyamino)-2-oxoethyl]-3-methylbutanamide |
InChI |
InChI=1S/C7H14N2O3/c1-5(2)3-6(10)8-4-7(11)9-12/h5,12H,3-4H2,1-2H3,(H,8,10)(H,9,11) |
InChI Key |
SMOSHZYREIIUKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


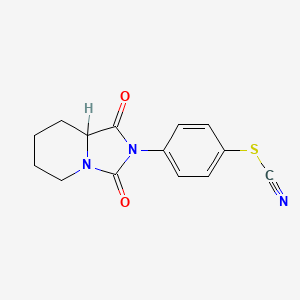

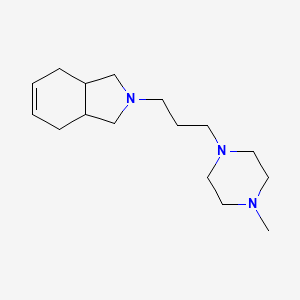
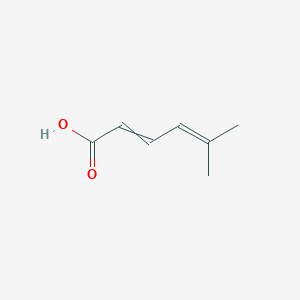
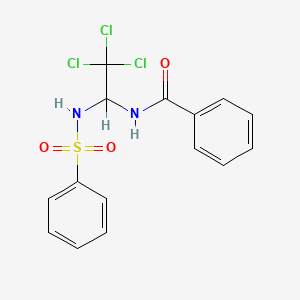
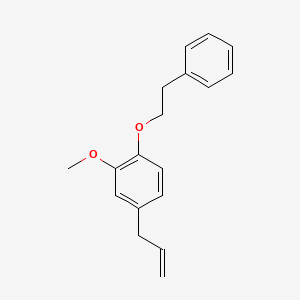

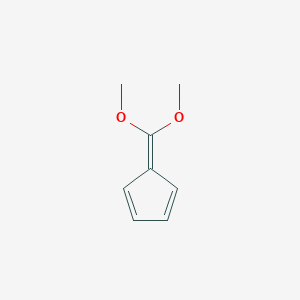
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
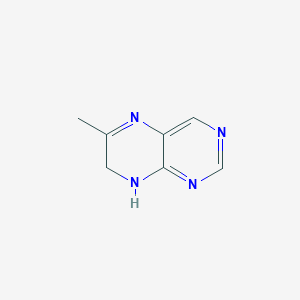

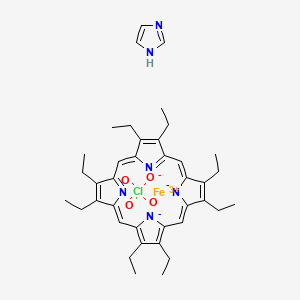

![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
